2-アミノ-5-メチルピリミジン-4(3H)-オン

概要

説明

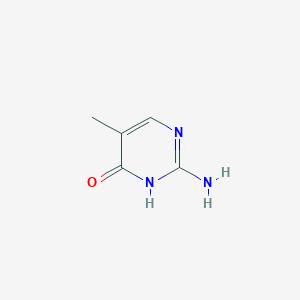

5-Methylisocytosine is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Methylisocytosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methylisocytosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylisocytosine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん研究と治療法

2-アミノ-5-メチルピリミジン-4(3H)-オン: は、がん治療における潜在的な役割について研究されています。 この化合物の誘導体は、細胞周期の重要な調節因子であり、その機能不全はしばしばがんに関連付けられるCDK2/サイクリンA2に対する阻害活性を示しています . CDK2を選択的に阻害できる分子を設計することで、研究者は正常な細胞への損傷を最小限に抑える標的がん治療法の開発を目指しています。

エピジェネティック研究

この化合物の誘導体、5-メチルイソシトシンは、エピジェネティクス、特にエピトランスクリプトミクスとして知られるRNA修飾において役割を果たしています . これらの修飾は、基礎となるDNA配列を変更せずに遺伝子発現に影響を与える可能性があり、複雑な調節機構と遺伝子発現の調節不全に関連する疾患の潜在的な治療標的に関する洞察を提供しています。

核酸研究

5-メチルイソシトシン: は、核酸研究においても重要です。それは、天然のヌクレオ塩基のペアとは直交するイソグアニンと特定の塩基ペアを形成します。 この特性は、核酸の機能的多様性を拡大し、診断アッセイの精度を向上させるために、シーケンスとPCR増幅で使用されます .

創薬

2-アミノ-5-メチルピリミジン-4(3H)-オンの構造モチーフは、創薬における足場として役立ちます。その誘導体は、潜在的な薬理活性を有する小分子を作成するために使用されます。 これらの化合物は、生物学的システムにおけるその挙動と薬物候補としての適合性を予測するために、薬物様性と薬物動態の特性について評価されます .

作用機序

Target of Action

It is known that 5-methylisocytosine, a methylated form of the dna base cytosine, plays a crucial role in gene expression and several biological processes, including genomic imprinting, x chromosome inactivation, and genome stability .

Mode of Action

The mode of action of 5-Methylisocytosine involves the addition of a methyl group to the 5th atom in the 6-atom ring of the cytosine molecule . This methylation process is dynamic and is governed by a balance between methylation by DNA methyltransferases (DNMTs) and demethylation processes mediated by Ten-eleven translocation (TET) proteins .

Biochemical Pathways

The biochemical pathways affected by 5-Methylisocytosine are primarily related to gene expression. DNA methylation at the fifth position of cytosine is a key epigenetic mechanism essential for the control of gene expression . The methylation and demethylation processes are part of a dynamic cycling process with a continuous turnover of cytosine modifications .

Result of Action

The molecular and cellular effects of 5-Methylisocytosine’s action are primarily related to the regulation of gene expression. The methylation of cytosine can alter the expression of methylated genes, a study of which forms part of the field of epigenetics . This can have significant implications for various biological processes and could potentially be altered in aging, diseases, and cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methylisocytosine. Research has shown that some environmental factors, including exposure to exogenous chemicals, stress, altered diet, and exercise, are all associated with variations in 5-hydroxymethylcytosine (5hmC), a derivative of 5-Methylisocytosine .

生物活性

5-Methylisocytosine (isoCMe) is a modified nucleobase that has garnered attention in the field of molecular biology due to its unique properties and biological roles. This article explores the biological activity of 5-methylisocytosine, highlighting its synthesis, base-pairing characteristics, and implications in various biological contexts, including gene regulation and potential therapeutic applications.

Synthesis and Properties

5-Methylisocytosine can be synthesized through specific chemical pathways that involve the modification of cytosine. The synthesis process typically includes the protection of the nucleobase followed by methylation. Recent studies have demonstrated that isoCMe exhibits distinct base-pairing properties compared to traditional nucleobases, influencing its stability and functionality in nucleic acid structures.

Table 1: Comparison of Base-Pairing Properties

| Nucleobase | Base-Pairing Characteristics | Stability |

|---|---|---|

| Cytosine (C) | Pairs with Guanine (G) | Moderate |

| 5-Methylcytosine | Pairs with Guanine (G) | High |

| 5-Methylisocytosine | Pairs with Isoguanine (isoG) | Very High |

Gene Regulation

5-Methylisocytosine plays a significant role in gene regulation. Its incorporation into nucleic acids can influence transcriptional activity by altering the structural dynamics of DNA. Research indicates that isoCMe may enhance the stability of DNA-RNA hybrids, which is crucial for processes such as transcription and translation.

A study reported that the presence of isoCMe in oligonucleotides resulted in increased melting temperatures (Tm), indicating enhanced stability of these molecules under physiological conditions . This property suggests that isoCMe could be utilized in designing more stable therapeutic oligonucleotides.

Epigenetic Modifications

Similar to 5-methylcytosine (5-mC), 5-methylisocytosine is implicated in epigenetic regulation. It has been observed that modifications at the cytosine base can lead to changes in gene expression patterns without altering the underlying DNA sequence. The presence of isoCMe may affect chromatin structure and accessibility, thereby influencing transcription factor binding and gene expression.

Case Studies

- Therapeutic Applications : A study explored the incorporation of 5-methylisocytosine into therapeutic oligonucleotides aimed at treating genetic disorders. The modified oligonucleotides demonstrated enhanced cellular uptake and stability compared to their unmodified counterparts, leading to improved efficacy in gene silencing applications .

- Cancer Research : In cancer biology, alterations in DNA methylation patterns are common. The role of isoCMe as a potential biomarker for specific cancers has been investigated, with findings suggesting that its levels may correlate with tumor progression and response to treatment .

Research Findings

Recent advancements in sequencing technologies have allowed for more precise mapping and detection of modified bases like 5-methylisocytosine within genomic DNA. Techniques such as nanopore sequencing have shown promise in distinguishing between different methylated forms, providing insights into their biological significance .

Table 2: Summary of Research Findings on 5-Methylisocytosine

特性

IUPAC Name |

2-amino-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUFMYSNUQLIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166732 | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15981-91-6 | |

| Record name | 2-Amino-5-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15981-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015981916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylisocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLISOCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OC5QA5FKI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-methylisocytosine interact with other nucleobases and what are the downstream effects?

A: 5-methylisocytosine (MeisoC) displays unique base-pairing properties. Primarily, it forms a stable base pair with isoguanine (isoG), creating an orthogonal system to the natural A-T and G-C base pairs. [, , , , ] This MeisoC-isoG pair expands the genetic alphabet and has implications for DNA functionalization and development of novel PCR techniques. [, ] Interestingly, MeisoC can also pair with guanine in parallel-stranded DNA structures. [, , ] This interaction is noteworthy as it differs from the typical Watson-Crick base pairing observed in natural DNA.

Q2: What is the structural characterization of 5-methylisocytosine?

A2: 5-Methylisocytosine (MeisoC) is a pyrimidine base, a fundamental building block of nucleic acids. Its molecular formula is C6H7N3O and its molecular weight is 125.13 g/mol. While spectroscopic data is not explicitly provided in the provided abstracts, it's worth noting that MeisoC's structure closely resembles cytosine, with the key difference being a methyl group at the 5' position of the pyrimidine ring. This subtle modification significantly impacts its base pairing preferences and overall behavior in nucleic acid structures.

Q3: Can you elaborate on the role of the carbonyl group in the (6-4) photoproduct repair mechanism involving 5-methylisocytosine?

A: Research suggests that the carbonyl group of the 3' pyrimidone ring in the (6-4) photoproduct plays a critical role in the repair mechanism facilitated by (6-4) photolyase. [] Studies utilizing a substrate analog where the carbonyl group was replaced with an imine group showed that, although the enzyme could still bind to the oligonucleotide, repair of the (6-4) photoproduct was not achieved. [] This finding emphasizes the importance of the carbonyl group as a hydrogen-bond acceptor in the interaction with the enzyme and highlights its essential role in the repair process.

Q4: How does the incorporation of 5-methylisocytosine and isoguanine affect the stability of parallel-stranded DNA?

A: Research indicates that incorporating 5-methylisocytosine and isoguanine can significantly enhance the stability of parallel-stranded DNA duplexes. [, ] This enhanced stability is attributed to the formation of stable MeisoC-guanine and isoG-cytosine base pairs within these unique DNA structures. [, , ] This finding has implications for the development of novel DNA-based materials and technologies that exploit the unique properties of parallel-stranded DNA.

Q5: How does the presence of silver ions influence the stability of base pairs involving 5-methylisocytosine?

A: Interestingly, silver ions (Ag(I)) have been shown to significantly stabilize certain base pairs involving 5-methylisocytosine. [] For instance, the stability of C-T and MeisoC-T base pairs in the presence of Ag(I) becomes comparable to the stability of the C-Ag(I)-C base pair. [] Additionally, the MeisoC-C base pair experiences substantial stabilization due to a synergistic effect of Ag(I) coordination and potential hydrogen bonding. [] These findings highlight the potential of metal ions like Ag(I) to modulate the stability and properties of DNA structures containing MeisoC.

Q6: How does 5-methylisocytosine compare to other bases in terms of its miscoding properties during DNA synthesis?

A: Studies using an AMV reverse transcriptase in vitro system revealed that isoguanine (iG) forms base pairs with both thymine (T) and 5-methylisocytosine (MeisoC) during DNA synthesis. [] The ratio of iG-T to iG-MeisoC pairing was found to be approximately 10:1, suggesting that iG exhibits a higher propensity to mispair with thymine compared to MeisoC during reverse transcription. []

Q7: How does the replacement of the N-7 nitrogen in isoguanine with a CH unit, resulting in 7-deazaisoguanine, impact tautomerism and replication fidelity?

A: Replacing the N-7 nitrogen in isoguanine with a CH unit, creating 7-deazaisoguanine, has been shown to improve replication fidelity. [] This modification reduces tautomeric ambiguity by favoring the tautomer that forms a stable base pair with 5-methylisocytosine. [] This finding highlights the importance of understanding and controlling tautomerism in both natural and expanded genetic systems.

Q8: Can 5-methylisocytosine be used in the development of analytical tools for nucleic acid analysis?

A: Yes, 5-methylisocytosine, in conjunction with isoguanine, can be employed to develop sensitive and specific tools for nucleic acid analysis. [] One example is its use in a quantitative PCR assay where a quencher linked to isoguanine enables the detection and identification of multiple targets simultaneously. [] This approach highlights the potential of expanded genetic alphabets for applications in molecular diagnostics and research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。